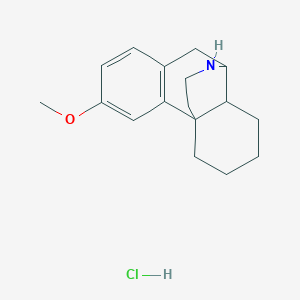

(9S,13S,14S)-3-Methoxymorphinan hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(9S,13S,14S)-3-Methoxymorphinan hydrochloride is a chemical compound that belongs to the morphinan class of alkaloids. This compound is known for its complex structure and significant pharmacological properties. It is primarily used in scientific research due to its unique chemical and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (9S,13S,14S)-3-Methoxymorphinan hydrochloride typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the following steps:

Formation of the Morphinan Skeleton: This step involves the construction of the core morphinan structure through a series of cyclization reactions.

Methoxylation: Introduction of the methoxy group at the 3-position is achieved through methylation reactions using reagents like methyl iodide.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

Batch Processing: Large-scale reactors are used to carry out the reactions under controlled temperatures and pressures.

Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to remove impurities and obtain the desired compound in its pure form.

Análisis De Reacciones Químicas

N-Alkylation Reactions

The tertiary amine at position 17 undergoes alkylation under basic conditions, enabling the introduction of substituents. This reaction is critical for generating analogs with modified pharmacological profiles.

Key Example:

-

Reagents : [²H₃]Methyl iodide, sodium tert-butoxide, DMF

-

Conditions : 10–20°C, 1 hour

-

Product : Deuterated N-methyl derivative

-

Work-up : Extraction with toluene/water, isolation of organic layer

-

Yield : Not explicitly stated, but reaction completion confirmed via NMR .

Tabulated Alkylation Reactions:

Demethylation of the 3-Methoxy Group

The 3-methoxy group can be cleaved under acidic or reductive conditions to yield 3-hydroxymorphinan derivatives, which are intermediates for further functionalization.

Example from Dextromethorphan Metabolism:

-

Reagents : 48% HBr

-

Conditions : Reflux, overnight

-

Product : (9S,13S,14S)-3-Hydroxymorphinan hydrobromide

-

Application : Key intermediate for synthesizing iodinated or brominated analogs .

Oxidation Reactions

The morphinan scaffold undergoes oxidation at the nitrogen or aromatic ring, producing metabolites or impurities.

Documented Oxidized Derivatives:

| Product | Oxidizing Agent | Conditions | Source |

|---|---|---|---|

| Dextromethorphan N-Oxide HCl | H₂O₂/O₂ | Not specified | |

| 10-Ketomorphinan derivative | Air/Oxidation | During storage |

Acid-Base Reactions

The hydrochloride salt form undergoes reversible dissociation in aqueous solutions, affecting solubility and reactivity:

(9S,13S,14S)-3-Methoxymorphinan⋅HCl⇌(9S,13S,14S)-3-Methoxymorphinan++Cl−

Stereospecific Reactivity

The (9S,13S,14S) configuration imposes steric constraints, limiting reaction pathways:

Table: Key Synthetic Routes to this compound

Stability Under Thermal/Photolytic Conditions

Aplicaciones Científicas De Investigación

(9S,13S,14S)-3-Methoxymorphinan hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, particularly in pain management and neurological disorders.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mecanismo De Acción

The mechanism of action of (9S,13S,14S)-3-Methoxymorphinan hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by binding to opioid receptors, which are involved in pain modulation and other physiological processes. The binding of this compound to these receptors triggers a cascade of intracellular events that result in its pharmacological effects.

Comparación Con Compuestos Similares

Similar Compounds

Morphine: Another well-known morphinan alkaloid with potent analgesic properties.

Codeine: A less potent morphinan derivative used for mild to moderate pain relief.

Dextromethorphan: A morphinan compound used as a cough suppressant.

Uniqueness

(9S,13S,14S)-3-Methoxymorphinan hydrochloride is unique due to its specific stereochemistry and the presence of the methoxy group at the 3-position. This structural feature contributes to its distinct pharmacological profile and differentiates it from other morphinan derivatives.

Actividad Biológica

(9S,13S,14S)-3-Methoxymorphinan hydrochloride, commonly referred to as 3-methoxymorphinan, is a morphinan derivative primarily recognized as an inactive metabolite of dextromethorphan. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and analgesia. This article provides a detailed examination of its biological activity, supported by data tables and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C17H23NO |

| Molecular Weight | 257.37 g/mol |

| CAS Number | 1531-23-3 |

| Topological Polar Surface Area | 21.3 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

3-Methoxymorphinan acts primarily as a local anesthetic and has been shown to exert neuroprotective effects. It is metabolized from dextromethorphan via O-demethylation and further metabolized to dextrorphan, which has notable neuroprotective properties . The compound exhibits activity at various receptors, including NMDA and opioid receptors, although its potency is significantly lower compared to its parent compounds.

Analgesic Effects

Research indicates that 3-methoxymorphinan demonstrates local anesthetic effects comparable to traditional anesthetics like lidocaine. In a study assessing the efficacy of dextromethorphan and its metabolites in nerve blockade models, it was found that:

- Potency Ranking : Lidocaine > Dextromethorphan > 3-Methoxymorphinan > Dextrorphan

- Both dextrorphan and 3-methoxymorphinan exhibited longer durations of action compared to lidocaine .

Neuroprotective Properties

In animal models, dextrorphan has been noted for its neuroprotective potential against excitotoxicity and oxidative stress. The role of 3-methoxymorphinan as a metabolite suggests it may contribute to these effects indirectly through its conversion to dextrorphan .

Case Study 1: Local Anesthetic Efficacy

A study evaluated the local anesthetic effects of dextromethorphan and its metabolites on sciatic nerve blockades in rats. The results highlighted that:

Propiedades

IUPAC Name |

4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO.ClH/c1-19-13-6-5-12-10-16-14-4-2-3-7-17(14,8-9-18-16)15(12)11-13;/h5-6,11,14,16,18H,2-4,7-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNAJETZECTKHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC3C4C2(CCCC4)CCN3)C=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.